molecular formula C7H11NO4 B13891456 1,4-Piperidinedicarboxylic acid

1,4-Piperidinedicarboxylic acid

Cat. No.: B13891456
M. Wt: 173.17 g/mol
InChI Key: IIKFXOLJMNWWCH-UHFFFAOYSA-N
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Description

1,4-Piperidinedicarboxylic acid is a valuable chemical scaffold and key synthetic intermediate in medicinal chemistry and organic synthesis. This compound features two carboxylic acid functional groups on a piperidine ring, making it a versatile precursor for constructing more complex molecules. Researchers utilize this core structure to develop a wide range of derivatives, such as tert-butoxycarbonyl (Boc)-protected versions and esters , which are crucial in drug discovery efforts. The piperidine-4-carboxylic acid substructure is a privileged motif in pharmaceutical design, often serving as a key component in the synthesis of amino acid analogs and other bioactive compounds. As a bifunctional molecule, it allows for selective modifications at either the 1- or 4-position, enabling the creation of diverse compound libraries for biological screening. This product is intended for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

piperidine-1,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

IIKFXOLJMNWWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Routes to the Piperidine (B6355638) Ring System of 1,4-Piperidinedicarboxylic Acid

The formation of the piperidine core is the foundational step in the synthesis of this compound. This can be accomplished through several key transformations, primarily involving the saturation of a pre-existing pyridine (B92270) ring or the de novo construction of the piperidine skeleton through cyclization.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of pyridine derivatives stands as a direct and widely utilized method for the synthesis of the piperidine scaffold. This approach involves the reduction of the aromatic pyridine ring to its corresponding saturated piperidine ring using a variety of metal catalysts and hydrogen sources under controlled conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present.

Palladium-based catalysts are frequently employed for the hydrogenation of pyridine rings. rsc.org Palladium on carbon (Pd/C) is a common choice, often requiring elevated pressures and temperatures to achieve complete reduction. thieme-connect.de For instance, the hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) to piperidine-4-carboxylic acid can be achieved using a palladium catalyst. The conditions for these reactions can be demanding due to the stability of the pyridine ring. The use of acetic acid as a solvent can help prevent catalyst poisoning by the basic nitrogen atom of the reactant. luxembourg-bio.com

Research has also explored the use of palladium catalysts in combination with other reagents to facilitate the reduction under milder conditions. For example, N-allyl pyridinium (B92312) salts can be treated with a palladium catalyst to facilitate transformations on the pyridine periphery.

PrecursorCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Pyridine-4-carboxylic acid10% Pd/CAcetic AcidRT - 1001 - 50High luxembourg-bio.com
Diethyl pyridine-3,4-dicarboxylatePd/CNot specifiedNot specifiedNot specified59 (for debenzylation) sigmaaldrich.com
N-Allyl Pyridinium Salts[(η3-allyl)PdCl]2 / PPh3Not specifiedNot specifiedNot specifiedVaries

This table presents representative examples of palladium-catalyzed reductions of pyridine precursors. Conditions and yields can vary based on the specific substrate and reaction setup.

Besides palladium, other catalytic systems involving metals like rhodium, ruthenium, and nickel are effective for the hydrogenation of pyridines. Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), tolerating functional groups like alcohols, amines, and carbonyls. rsc.org This suggests that hydrogenation of a pyridine precursor to this compound could proceed without the need for protecting the carboxylic acid groups.

Platinum-based catalysts, such as platinum oxide (Adams' catalyst), have also been successfully used for the reduction of pyridine carboxylic acids. For example, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid in glacial acetic acid using a platinum catalyst directly yields piperidine-4-carboxylic acid. synthonix.com Similarly, isonicotinic acid can be reduced to piperidine-4-carboxylic acid under the same conditions. synthonix.com Nickel catalysts, such as Raney nickel, are also employed, though they may require harsher conditions. google.com

PrecursorCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Functionalized PyridinesRh₂O₃TFE405High rsc.org
2,6-Dichloropyridine-4-carboxylic acidPlatinum (Adams' catalyst)Glacial Acetic AcidNot specifiedNot specifiedGood synthonix.com
Isonicotinic acidPlatinum (Adams' catalyst)Glacial Acetic AcidNot specifiedNot specifiedGood synthonix.com
Pyridine DerivativesRaney-NiNot specifiedHighHighVaries google.com

This table illustrates various catalytic systems used for the reduction of pyridine precursors, highlighting the versatility of different metals in achieving this transformation.

Cyclization Reactions for Piperidine Core Formation

Cyclization reactions offer an alternative strategy for constructing the piperidine ring of this compound from acyclic precursors. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

One notable method is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. sigmaaldrich.comnih.gov For the synthesis of a precursor to this compound, a suitably substituted N,N-bis(alkoxycarbonylethyl)amine can undergo cyclization. For example, N,N-bis(β-propionic acid methyl ester)benzylamine can be treated with a base like sodium methoxide (B1231860) to yield 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. organic-chemistry.org Subsequent hydrolysis and decarboxylation would lead to a 4-piperidone (B1582916), which can be further functionalized.

The aza-Diels-Alder reaction represents another powerful cyclization method. researchgate.netorganic-chemistry.org This reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene. For instance, the reaction of an N-benzyl-1-aza-1,3-butadiene with an acrylate (B77674) dienophile could, in principle, form a tetrahydropyridine (B1245486) ring, which can then be reduced to the piperidine core. mdpi.com The regioselectivity and stereoselectivity of such reactions can often be controlled by the use of Lewis acid catalysts or chiral auxiliaries. beilstein-journals.org

Reaction TypePrecursorsKey Reagents/CatalystsIntermediate ProductReference
Dieckmann CondensationN,N-bis(β-propionic acid methyl ester)benzylamineSodium methoxide1-Benzyl-4-keto-3-piperidinecarboxylic acid methyl ester organic-chemistry.org
Aza-Diels-AlderN-Alkyl-1-aza-1,3-butadiene, AcrylateLewis Acid (e.g., BF₃)Tetrahydropyridine derivative researchgate.netmdpi.comnbinno.com

This table provides examples of cyclization strategies that can be employed to construct the piperidine ring system.

Functional Group Interconversions Leading to the Core Structure

The synthesis of this compound can also be achieved by first constructing the piperidine ring with precursor functional groups at the 1 and 4 positions, followed by their conversion to carboxylic acids.

A common strategy involves the use of a cyano group as a precursor to a carboxylic acid. For example, 4-cyanopyridine (B195900) can be synthesized from 4-methylpyridine (B42270) via ammoxidation. organic-chemistry.orgnbinno.com This can then be reduced to piperidine-4-carbonitrile. Subsequent hydrolysis of the nitrile group yields piperidine-4-carboxylic acid. A similar strategy could be envisioned where a dinitrile precursor is hydrolyzed to the dicarboxylic acid.

Alternatively, an aldehyde can serve as a precursor. Pyridine-4-carboxaldehyde can be prepared by the oxidation of 4-picoline. mdpi.com This aldehyde can undergo reactions to build the piperidine ring, and the aldehyde group can later be oxidized to a carboxylic acid.

Another approach is the oxidation of a di-alcohol. For instance, 1,4-piperidinedimethanol can be oxidized to this compound using appropriate oxidizing agents.

Precursor Functional GroupTarget Functional GroupKey TransformationReagentsReference
Cyano (-CN)Carboxylic Acid (-COOH)HydrolysisH₃O⁺ or OH⁻, heat nbinno.com
Aldehyde (-CHO)Carboxylic Acid (-COOH)Oxidatione.g., KMnO₄, CrO₃ mdpi.com
Alcohol (-CH₂OH)Carboxylic Acid (-COOH)Oxidatione.g., KMnO₄, PCC rsc.org

This table outlines common functional group interconversions that can be utilized in the synthesis of this compound.

Selective Functionalization and Protecting Group Chemistry

In the synthesis of this compound and its derivatives, protecting group chemistry is essential for achieving selectivity. The nitrogen atom of the piperidine ring is nucleophilic and can interfere with reactions intended for the carboxylic acid groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. rsc.org It is stable under a variety of reaction conditions but can be easily removed with acid. The introduction of a Boc group, for example, onto piperidine-4-carboxylic acid to form N-Boc-piperidine-4-carboxylic acid, allows for selective modification of the carboxylic acid at the 4-position without interference from the nitrogen. researchgate.netrsc.org

Selective functionalization of the two carboxylic acid groups in this compound is also a key challenge. For instance, selective esterification can be achieved by carefully controlling the reaction conditions or by using catalysts that favor mono-esterification. organic-chemistry.org For example, using a specific coupling agent or a heterogeneous catalyst like alumina (B75360) can promote the formation of a mono-ester, leaving one carboxylic acid group free for further modification. This strategy is crucial for the synthesis of unsymmetrically substituted derivatives of this compound.

Protection/Selective ReactionSubstrateReagent/CatalystProductPurposeReference
N-ProtectionPiperidine-4-carboxylic acidDi-tert-butyl dicarbonate (B1257347) (Boc)₂ON-Boc-piperidine-4-carboxylic acidProtects the nitrogen to allow selective reaction at the C4-carboxyl group. researchgate.netrsc.org
Selective MonoesterificationDicarboxylic acidAlumina/MethanolMono-methyl esterDifferentiates the two carboxylic acid groups for further synthesis.
Selective EsterificationCarboxylic acid and alcoholTBTU, TATU, or COMU with an organic baseEsterForms ester under mild conditions, allowing for selectivity with polyols.

This table highlights the use of protecting groups and selective reactions in the synthesis of derivatives of this compound.

Application of Orthogonal Protecting Group Strategies (e.g., Boc, Fmoc)

In the synthesis of complex molecules derived from this compound, protecting groups are essential to prevent unwanted side reactions. americanpeptidesociety.org An orthogonal protecting group strategy is particularly powerful, as it allows for the selective removal of one protecting group in the presence of others. biosynth.comnih.gov This is achieved by choosing groups that are cleaved under different chemical conditions. The two most common strategies in this context are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches.

The Boc group is typically used to protect the piperidine nitrogen. It is stable under a wide range of reaction conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org In contrast, the Fmoc group is base-labile and is cleaved using a mild base, most commonly a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgbiosynth.com

This orthogonality is crucial when synthesizing derivatives of this compound. For instance, a synthetic route could involve protecting the piperidine nitrogen with a Boc group, while the two carboxylic acids are protected as esters that are stable to acid but can be removed under different conditions (e.g., benzyl (B1604629) esters, which are removed by catalytic hydrogenation). This allows for modification of the carboxylic acid groups while the nitrogen remains protected.

Conversely, using an Fmoc group on the nitrogen allows for its deprotection under mild basic conditions, leaving acid-sensitive ester groups (like tert-butyl esters) on the carboxylates untouched. biosynth.comsigmaaldrich.com The choice between Boc and Fmoc strategies depends on the specific target molecule and the reaction conditions required for subsequent synthetic steps. americanpeptidesociety.orgslideshare.net

FeatureBoc StrategyFmoc Strategy
Protecting Group tert-butyloxycarbonyl9-fluorenylmethyloxycarbonyl
Cleavage Condition Strong Acid (e.g., TFA)Mild Base (e.g., Piperidine)
Primary Use Nitrogen protectionNitrogen protection
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groups
Advantages Robust, widely usedMild cleavage conditions, suitable for sensitive substrates

Regioselective Esterification and Amidation Techniques

Achieving regioselectivity—the ability to selectively react with one of the two identical carboxylic acid groups—is a significant challenge in the chemistry of this compound. Direct mono-functionalization is difficult due to the molecule's symmetry. Therefore, regioselective esterification and amidation are almost exclusively achieved through the use of the orthogonal protecting group strategies described previously.

The most common approach involves starting with a precursor where one functional group is already differentiated. For example, a synthesis might begin with 1-Boc-piperidine-4-carboxylic acid. In this molecule, the nitrogen is protected and only one of the two carboxylic acid positions is present, allowing for its unambiguous esterification or amidation. The second carboxylic acid can then be introduced later in the synthetic sequence.

Alternatively, one can start with a piperidine derivative where the two carboxyl groups are differentially protected. For instance, a diester can be selectively hydrolyzed to a mono-acid under carefully controlled conditions, which can then undergo selective amidation. The success of these techniques hinges on the careful selection of protecting groups that allow for sequential deprotection and reaction at specific sites, thereby enabling the construction of precisely substituted piperidine scaffolds.

Introduction of Diverse Substituents via Advanced Coupling Reactions

To expand the chemical diversity of the this compound scaffold, advanced coupling reactions are employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the piperidine ring. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. google.com

These methods, however, require a starting material that has been appropriately functionalized with a halide or triflate group. A common strategy involves starting with an N-protected 4-piperidone derivative. The ketone can be converted into an enol triflate, which then serves as a handle for coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents at the 4-position of the piperidine ring. google.comnih.gov

Similarly, C-H activation provides a more direct route for functionalization. Ruthenium-catalyzed methods, for example, can direct the annulation of alkynes with acrylamides, forming new ring systems. sci-hub.st While not directly applied to this compound in the cited literature, these modern synthetic methods illustrate powerful strategies for modifying the core piperidine structure, enabling the creation of novel and structurally complex analogs.

Asymmetric Synthesis of Chiral this compound Analogs

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of specific stereoisomers of piperidine derivatives is of paramount importance, as different stereoisomers can have vastly different biological activities.

Enantioselective Methodologies for Stereocontrol

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from a non-chiral starting material. rsc.org For chiral piperidines, a powerful approach involves the asymmetric dearomatization of readily available pyridine precursors. nih.gov

One state-of-the-art method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn In this process, a dihydropyridine (B1217469), formed by the partial reduction of pyridine, is coupled with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. This reaction creates a new stereocenter with high enantioselectivity, yielding 3-substituted tetrahydropyridines that are precursors to chiral piperidines. nih.govsnnu.edu.cn

Another innovative approach is the use of biocatalysis, which combines chemical synthesis with enzymatic reactions. nih.gov For example, a chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines with precise stereochemical control. nih.gov Such methods are highly valued for their efficiency and high degree of stereoselectivity under mild reaction conditions.

Diastereoselective Approaches in Synthesis

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis seeks to control the relative stereochemistry between these centers. Often, an existing stereocenter in the molecule can direct the formation of a new one.

A common strategy involves the reduction of a cyclic precursor. For example, a diastereoselective synthesis of substituted tetrahydroquinolines was achieved through catalytic hydrogenation. nih.gov The reaction produced a single diastereomer where the newly formed stereocenters adopted a specific relative orientation (cis). A similar principle can be applied to substituted piperidine precursors.

In another example, new chiral bicyclic lactams were synthesized via an intramolecular ring-closing reaction that generated two or three new stereogenic centers with high diastereoselectivity. nih.gov These chiral bicyclic intermediates serve as versatile scaffolds for the stereocontrolled synthesis of polysubstituted piperidines. nih.gov Such diastereoselective strategies are critical for building the complex, three-dimensional architectures required for many modern therapeutic agents.

Large-Scale Synthetic Considerations and Process Optimization

Translating a synthetic route from a laboratory bench to industrial-scale production introduces a new set of challenges related to safety, cost, efficiency, and sustainability. For a molecule like this compound, which may serve as a key building block, process optimization is critical. researchgate.net

A key consideration for large-scale synthesis is the move from traditional batch processing to continuous flow chemistry. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for reactions that are highly exothermic or involve hazardous intermediates. This approach improves heat transfer, enhances safety, and can significantly increase throughput, as demonstrated in the kilogram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov

Process optimization also involves a thorough evaluation of each synthetic step to maximize yield, minimize waste, and reduce costs. This can include:

Reagent Selection: Substituting expensive or hazardous reagents with cheaper, safer alternatives.

Solvent Minimization: Reducing solvent usage or switching to greener solvents.

Catalyst Loading: Optimizing the amount of catalyst to achieve high efficiency without unnecessary cost.

Purification: Developing purification methods (e.g., crystallization instead of chromatography) that are scalable and efficient.

Fed-batch processes, where substrates are added incrementally during the reaction, are also used to overcome issues like substrate inhibition and improve the final product concentration and yield. researchgate.net These considerations are essential for developing a robust and economically viable manufacturing process for this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxylic acid groups at the 1 and 4 positions of the piperidine (B6355638) ring dictates a significant portion of the compound's reactivity. These groups can undergo typical carboxylic acid reactions, often with considerations for the presence of the amine and the potential for intramolecular interactions.

The conversion of the carboxylic acid groups of 1,4-piperidinedicarboxylic acid to esters is a fundamental transformation. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, to avoid potential side reactions involving the piperidine nitrogen, milder methods are often preferred.

One common approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org The role of DMAP is to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol. This process is efficient and often suppresses the formation of N-acylurea byproducts. organic-chemistry.org

The synthesis of various ester derivatives of this compound has been reported, including the formation of ethyl and tert-butyl esters. For instance, 1-tert-butyl-4-ethyl-4-methyl-3-oxopiperidine-1,4-dicarboxylate can be synthesized through a route involving sequential esterification and protection of the amine group. vulcanchem.com The choice of ester group can be critical for modulating the compound's lipophilicity and pharmacokinetic properties. nih.gov

Table 1: Examples of Esterification Reactions of this compound Derivatives

Starting MaterialReagentsProductReference
1-Boc-piperidine-4-carboxylic acidAlcohol, DCC, DMAP1-Boc-piperidine-4-carboxylic acid ester organic-chemistry.org
4-Piperidone (B1582916) monohydrate hydrochlorideDi-tert-butyl dicarbonate (B1257347), then ethyl chloroformate1-tert-Butyl-4-ethyl-3-oxopiperidine-1,4-dicarboxylate vulcanchem.com
Isonipecotic acidEthanol (B145695), HClEthyl isonipecotate prepchem.com

This table provides illustrative examples and is not exhaustive.

The carboxylic acid functionalities of this compound are readily converted to amides, a reaction of significant importance, particularly in the context of peptide synthesis. The formation of an amide bond, or peptide bond, between a carboxylic acid and an amine requires the activation of the carboxyl group. youtube.comestranky.sk

Commonly used coupling reagents for amidation include carbodiimides like DCC and diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization. youtube.comarkat-usa.orgnih.gov The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the coupling reagent. youtube.com This intermediate is then attacked by the amine to form the amide bond. youtube.comyoutube.com The additives can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.

The principles of solid-phase peptide synthesis (SPPS) are also applicable, where this compound derivatives can be incorporated into peptide chains. youtube.comarkat-usa.org In SPPS, the growing peptide is anchored to a solid support, and amino acids are added sequentially. Protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), are used to prevent unwanted reactions at the N-terminus of the amino acids. youtube.comnih.gov

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur with carboxylic acids under certain conditions. Simple carboxylic acids are generally resistant to decarboxylation unless harsh conditions are applied. libretexts.org However, the presence of a β-carbonyl group significantly facilitates this reaction through a cyclic transition state. masterorganicchemistry.comyoutube.com

In the context of this compound itself, decarboxylation is not a facile process under normal heating. However, derivatives of this compound that possess a keto group at the β-position (C-3 or C-5) relative to the C-4 carboxylic acid would be expected to undergo decarboxylation more readily upon heating. masterorganicchemistry.comyoutube.com The reaction proceeds through a six-membered cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form. youtube.com

Another method for decarboxylation involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of calcium oxide and sodium hydroxide). libretexts.org This reaction can be used to replace the carboxyl group with a hydrogen atom. libretexts.org Radical decarboxylation can also be achieved through methods like the Hunsdiecker reaction (using silver salts and bromine) or the Barton decarboxylation. libretexts.orgyoutube.com

Reactions at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The nitrogen atom of this compound can be readily alkylated using various alkylating agents. Common methods involve the reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base is crucial; weaker bases like potassium carbonate or sodium bicarbonate can be used, while stronger bases like sodium hydride may also be employed. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The slow addition of the alkyl halide can help to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. organic-chemistry.org This reaction is often carried out in the presence of a base to scavenge the acid byproduct. N-acylation is a fundamental transformation in the synthesis of many biologically active compounds. arkat-usa.org For example, the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) can be achieved using acetic anhydride.

The N-alkylation and N-acylation reactions provide access to a vast array of N-substituted derivatives of this compound. These derivatives are of significant interest in medicinal chemistry due to the profound impact that the N-substituent can have on the biological activity of the molecule.

For instance, the synthesis of N-aryl and N-heteroaryl derivatives can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination. The introduction of long-chain alkyl groups or functionalized side chains can modulate the compound's physicochemical properties, including its solubility and ability to cross biological membranes.

The formation of N-substituted derivatives is a cornerstone in the development of novel therapeutic agents based on the piperidine scaffold.

Table 2: Examples of N-Substituted Derivatives of Piperidine Carboxylic Acids

Piperidine DerivativeN-SubstituentMethod of SynthesisReference
Isonipecotic acid2-(4-morpholinyl)-ethylN-Alkylation with N-(2-chloroethyl)morpholine prepchem.com
PiperidineAlkyl groupN-Alkylation with alkyl bromide/iodide researchgate.net
4-PiperidoneAlkyl groupN-Alkylation with alkyl bromides researchgate.net
Isonipecotic acidAcetyl groupN-Acylation with acetic anhydride

This table provides illustrative examples and is not exhaustive.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of this compound and its derivatives plays a pivotal role in their reactivity and the stereochemical outcome of their reactions. The presence of chiral centers, which can arise from substitution on the piperidine ring, dictates the formation of specific stereoisomers.

Conformational Analysis and its Influence on Reactivity

The piperidine ring in this compound, like cyclohexane, adopts a chair conformation to minimize steric strain. The substituents, in this case, the carboxylic acid groups, can occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring flipping have a profound impact on the molecule's reactivity.

For the related compound, piperidine-4-carboxylic acid (isonipecotic acid), X-ray diffraction studies have shown that it crystallizes as a zwitterion with the piperidine ring in a chair conformation and the carboxylate group in the more stable equatorial position. wikipedia.org This preference for the equatorial position is a general trend for bulky substituents in six-membered rings, as it minimizes unfavorable 1,3-diaxial interactions.

In the case of this compound, both cis and trans isomers exist.

In the trans isomer, the two carboxylic acid groups are on opposite sides of the ring. The most stable conformation would have both substituents in equatorial positions (diequatorial).

In the cis isomer, the carboxylic acid groups are on the same side of the ring. In a chair conformation, one substituent must be in an axial position while the other is equatorial.

The following table summarizes the expected conformational preferences for the isomers of this compound.

IsomerMost Stable ConformationCarboxylic Acid Group PositionsExpected Relative Reactivity
transChairDiequatorialHigher
cisChairAxial and EquatorialLower

It is important to note that the presence of the nitrogen atom in the ring and its protonation state can influence the conformational equilibrium. The protonated nitrogen can engage in electrostatic interactions that may alter the relative energies of the conformers.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

The rates and equilibrium positions of chemical reactions involving this compound are described by kinetic and thermodynamic parameters, respectively. These studies provide quantitative insights into the reactivity and stability of the molecule and its derivatives.

The kinetics of cis-trans isomerization in cyclic systems have also been investigated, although not specifically for this compound. For instance, the light-induced cis-trans isomerization of piperine (B192125), a different piperidine derivative, has been studied, revealing that the isomerization rate is dependent on light intensity and exposure time. nih.gov For this compound, the interconversion between the cis and trans isomers would require breaking and reforming of a C-C bond, a process that typically requires significant energy input and is not readily reversible under normal conditions.

Thermodynamic studies provide information on the relative stability of reactants and products. In the context of conformational analysis, the free energy difference between the axial and equatorial conformers of substituted piperidines can be determined. For peptidyl prolyl cis-trans isomerization, a three-state model has been used to determine the kinetic and thermodynamic parameters describing the equilibrium between the cis and trans isomers and their binding to a protein. nih.gov This highlights the importance of understanding the thermodynamics of isomerization in biological systems.

While detailed kinetic and thermodynamic data for this compound are scarce in the public domain, the principles derived from studies on analogous compounds provide a solid foundation for predicting its chemical behavior.

Derivatization and Analog Development

Synthesis of Substituted 1,4-Piperidinedicarboxylic Acid Derivatives

The piperidine (B6355638) ring and its carboxylic acid groups offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The introduction of side chains, whether aliphatic or aromatic, onto the piperidine scaffold is a common strategy to modulate the molecule's physicochemical properties. These substitutions can be directed at the nitrogen atom or the carbon atoms of the ring.

N-substitution is a straightforward approach to derivatization. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been synthesized, incorporating moieties such as benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl. nih.gov These modifications are typically achieved by reacting the secondary amine of the piperidine ring with corresponding acyl chlorides or alkyl halides.

Substitution on the carbon framework of the piperidine ring allows for more complex architectures. A feasible route for creating chiral 2-substituted piperidine-4-carboxylic acids has been developed using N-Cbz protected amino acids as starting materials. researchgate.net Another method involves the indium-mediated synthesis of 4-aryl 4-acyl piperidines, which proceeds through the hydrogenation of a 1,4-diacetyl 4-phenyl 1,4-dihydropyridine (B1200194) intermediate. google.com Furthermore, rhodium-catalyzed 1,4-addition of arylboronic acids represents an effective method for introducing aryl groups to α,β-unsaturated carbonyl precursors of the piperidine ring system. organic-chemistry.org

Table 1: Examples of Synthesized this compound Derivatives with Side Chains

Derivative Class Substituent Examples Position of Substitution Synthetic Method
N-Acyl/Alkyl Piperidines Benzoyl, Benzyl, Adamantanoyl, Cyclohexanoyl, Diphenylacetyl N-1 Reaction with acyl/alkyl halides nih.gov
C-4 Aryl Piperidines Phenyl C-4 Indium-mediated synthesis and reduction google.com

This table provides examples of derivative classes and is not exhaustive.

The introduction of halogens and other functional groups through electrophilic or nucleophilic substitution can significantly alter the electronic properties and binding affinities of the piperidine scaffold. While direct halogenation of the this compound ring is not extensively documented in the provided sources, principles from related heterocyclic systems can be applied.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of complex molecules. nih.gov For a piperidine derivative, this strategy could potentially target specific C-H bonds for halogenation, guided by a directing group. For example, in the synthesis of halogenated 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) occurs on one ring, while a Pd(OAc)₂ catalyst directs the halogenation to an ortho position on a different phenyl substituent. nih.gov This catalyst-controlled approach allows for precise modification.

The reactivity of the piperidine ring towards substitution is influenced by its substituents. Electron-donating groups can activate the ring for electrophilic substitution, while electron-withdrawing groups can make it susceptible to nucleophilic attack. nih.govbeilstein-journals.org The mechanism for halogenation often involves the formation of a halonium ion intermediate, which is then attacked by a nucleophile in an anti-addition fashion. masterorganicchemistry.com In aromatic systems, a Lewis acid catalyst like aluminum bromide (AlBr₃) is often used to polarize the halogen molecule, making it a better electrophile. khanacademy.org Intramolecular nucleophilic substitution is another key reaction, often used in cyclization cascades to form the piperidine ring itself. nih.gov

Design and Synthesis of Amino Acid Analogs

The rigid, cyclic structure of this compound makes it an excellent scaffold for designing constrained amino acid analogs and peptidomimetics. These analogs are valuable tools for studying protein-ligand interactions and for developing therapeutics with improved stability and selectivity.

One application is in the development of gamma-aminobutyric acid (GABA) analogs. Syntheses of hydroxy- and amino-substituted piperidinecarboxylic acids have been described, leading to compounds that act as GABA agonists or uptake inhibitors. nih.gov For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid has been synthesized as an analog of the GABA agonist isonipecotic acid. nih.gov

The synthesis of these analogs often employs standard methods of amino acid synthesis adapted for the piperidine core. These methods include the amidomalonate synthesis, where diethyl acetamidomalonate is alkylated and then hydrolyzed and decarboxylated, and the reductive amination of α-keto acids. libretexts.orgyoutube.com The Gabriel synthesis, which uses phthalimide (B116566) to introduce the amino group, is another established method. youtube.comyoutube.com

A notable example of a highly functionalized amino acid analog is DOTA-4-amino-1-carboxymethyl-piperidine, which is incorporated into a peptide antagonist for the gastrin-releasing peptide receptor (GRPR). nih.gov This demonstrates the use of the piperidine scaffold to create complex building blocks for peptide modification. The synthesis of such molecules can be performed using solid-phase peptide synthesis techniques. nih.gov The use of scaffolds, including heterocyclic systems and ribosomally synthesized peptides, is a growing paradigm in the biosynthesis and chemical synthesis of amino acid-derived natural products and their analogs. nih.govnih.gov

Metal Complexation Chemistry Involving Carboxylate Ligands (e.g., Organotin(IV) Carboxylates)

The two carboxylate groups of this compound are excellent ligands for coordinating with metal ions, leading to the formation of a diverse range of metal-organic complexes. The chemistry of organotin(IV) carboxylates is particularly well-studied.

Organotin(IV) complexes with the general formulas R₂Sn(Cl)L and R₃SnL (where L is the carboxylate ligand) have been synthesized from 4-piperidinecarboxylic acid. nih.gov In these complexes, the carboxylate ligand typically binds to the tin (Sn) atom in a bidentate fashion. nih.gov Spectroscopic data from FT-IR and NMR confirm this binding mode and indicate five- and four-coordinated geometries around the tin atom in solution. nih.gov The resulting complexes, such as those with methyl (Me), n-butyl (n-Bu), and phenyl (Ph) groups attached to the tin, are generally found to be thermodynamically stable. nih.gov

The dicarboxylic nature of this compound allows it to act as a bridging ligand, forming polynuclear structures, including macrocycles and coordination polymers. For example, organotin(IV) complexes derived from 1,4-naphthalenedicarboxylic acid, a similar dicarboxylic acid, have been shown to form 2D network structures containing large 26-membered macrocycles. researchgate.netbohrium.com These structures can also incorporate other ligands, leading to complex architectures like the 1D infinite chain seen in [Me₂SnL(1,10-phen)]n. bohrium.com The coordination mode of the carboxylate can vary, including monodentate, chelating, or bridging, which gives rise to this structural diversity. nih.gov

Table 2: Selected Organotin(IV) Complexes with Piperidine-based Carboxylate Ligands

Complex Formula Organic Group (R) on Sn Geometry around Sn Reference
R₂Sn(Cl)L Me, n-Bu, Ph Distorted trigonal bipyramidal nih.gov
R₃SnL Me, Ph Distorted trigonal bipyramidal nih.gov
Heptacoordinated Complexes Dibutyl Heptacoordinated nih.gov

L represents the deprotonated piperidinecarboxylic acid ligand. This table highlights the variety of organotin complexes that can be formed.

Conjugation to Biomolecules and Polymeric Scaffolds

The functional handles on this compound allow for its covalent attachment to biomolecules, such as peptides, and to synthetic polymeric scaffolds. This conjugation is a powerful strategy for developing targeted therapeutics, diagnostic agents, and advanced materials.

A prime example is the conjugation of a piperidine-based amino acid analog to a bombesin (B8815690) (BBN) peptide antagonist. nih.gov Specifically, the chelating agent DOTA was attached to the N-1 position of a 4-amino-piperidine scaffold, which was then incorporated into the peptide sequence D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂. nih.gov This resulting conjugate, when labeled with a radionuclide like Gallium-68, serves as a PET imaging agent that targets the gastrin-releasing peptide receptor (GRPR), which is overexpressed in certain cancers. nih.gov The synthesis of such peptide conjugates is often accomplished using solid-phase peptide synthesis (SPPS). nih.gov

The piperidine scaffold can also be incorporated into larger polymeric structures. The ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from amino acids is a common method to produce polypeptides. mdpi.com Functionalized piperidine derivatives could potentially be incorporated into these polymers, either as part of the monomer or through post-polymerization modification. This would create polypeptide-based structures with constrained, non-natural residues, potentially altering their secondary structure and function. The use of heterocyclic scaffolds, such as piperazine (B1678402) and triazine cores, as peptidomimetics to mimic protein secondary structures like α-helices is an established concept, often employing solid-phase synthesis for their construction. nih.gov These strategies highlight the potential of using this compound and its derivatives as building blocks for creating functional biomaterials and bioconjugates.

Applications As a Building Block and Scaffold in Chemical Synthesis

Utilization in Heterocyclic Synthesis

The piperidine (B6355638) ring is a prevalent motif in numerous biologically active compounds and natural products. ijnrd.orgnih.gov 1,4-Piperidinedicarboxylic acid serves as an excellent precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. ias.ac.in

The synthesis of fused and bridged ring systems is a significant area of organic chemistry, as these structures often exhibit unique biological activities and chemical properties. ias.ac.iniupac.org Fused heterocyclic systems, where two or more rings share a common bond and two bridgehead atoms, and bridged systems, where rings are joined by a bridge of one or more atoms, are readily accessible using derivatives of this compound. wikipedia.orglibretexts.org The rigid and planar structure that often results from ring fusion can enhance interactions with biological targets. ias.ac.in

The construction of these complex systems often involves intramolecular cyclization reactions. For instance, derivatives of this compound can be strategically functionalized to facilitate ring closure, leading to the formation of bicyclic or polycyclic structures. researchgate.net These synthetic strategies are crucial for generating novel molecular frameworks for drug discovery and material science. ias.ac.inorganic-chemistry.org

Beyond simple bicyclic systems, this compound is instrumental in the assembly of intricate polycyclic architectures. mdpi.com The ability to selectively modify the carboxylic acid groups and the piperidine nitrogen allows for a stepwise and controlled approach to building complex molecules. vulcanchem.com This has been demonstrated in the synthesis of various natural product analogues and other complex organic molecules. The development of new synthetic methods continues to expand the utility of this scaffold in accessing structurally diverse and functionally significant polycyclic compounds. mdpi.com

Role in Medicinal Chemistry Scaffold Design

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs. ijnrd.orgnih.govnih.gov The 1,4-dicarboxylic acid substitution pattern provides a unique handle for chemists to design and synthesize novel compounds with potential therapeutic applications.

The development of selective ligands for biological targets is a cornerstone of modern drug discovery. nih.gov Derivatives of this compound have been successfully employed to create potent and selective inhibitors of various enzymes and receptors. For example, by modifying the substituents on the piperidine ring and the carboxylic acid groups, researchers have developed antagonists for specific receptor subtypes. johnshopkins.edu The defined stereochemistry of substituted piperidines can be crucial for achieving high affinity and selectivity for the intended biological target. researchgate.net

Table 1: Examples of this compound Derivatives as Pharmacological Probes

DerivativeTargetTherapeutic Area
1,4-substituted piperidine amidesT-type calcium channelsEpilepsy, Essential Tremor, Parkinson's Disease johnshopkins.edu
4-(4-fluorobenzyl)piperidine derivativesNR2B subunit of NMDA receptorsNeurological Disorders nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.gov this compound derivatives serve as valuable precursors for the synthesis of PET radiotracers. nih.gov The piperidine scaffold can be readily labeled with positron-emitting isotopes, such as Carbon-11 or Fluorine-18. nih.govradiopaedia.org

These radiolabeled compounds are designed to bind to specific targets in the body, allowing for the imaging of receptors, enzymes, and other biomolecules. For instance, radiolabeled ligands based on the 4-(4-fluorobenzyl)piperidine moiety have been developed for imaging NMDA receptors. nih.gov However, the metabolic stability of these radiotracers is a critical factor, as defluorination can lead to unwanted accumulation in bone. nih.gov The development of metabolically stable radiotracers is an active area of research, with the goal of creating more effective tools for diagnosing and monitoring diseases. mdpi.com

Table 2: Commonly Used Radionuclides in PET Imaging

RadionuclideHalf-life (minutes)
Carbon-11 (¹¹C)20.4 nih.gov
Fluorine-18 (¹⁸F)109.8
Nitrogen-13 (¹³N)9.97
Oxygen-15 (¹⁵O)2.04

Data sourced from various scientific publications. nih.govradiopaedia.org

Enzyme inhibitors are a major class of therapeutic agents. nih.gov The structural framework of this compound provides an excellent starting point for the design of potent and selective enzyme inhibitors. By strategically introducing various functional groups, chemists can create molecules that fit into the active site of a target enzyme, blocking its activity. For example, carboxylic acid-based inhibitors derived from cyclic scaffolds have shown promise as matrix metalloproteinase (MMP) inhibitors. nih.gov The development of such inhibitors is crucial for the treatment of diseases where enzyme dysregulation plays a key role. nih.gov

Application in Materials Science and Nanotechnology (as a functional component)

This compound and its derivatives are valuable functional components in the fields of materials science and nanotechnology. Their bifunctional nature, featuring two carboxylic acid groups and a piperidine ring, allows them to act as versatile linkers and surface modifiers.

One key application is in the formation of metal-organic frameworks (MOFs). MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. diva-portal.orgresearchgate.net Dicarboxylic acids are frequently employed as the organic linkers in MOF synthesis. researchgate.netrsc.orgnih.gov For instance, various pyridine-dicarboxylic acids and trans-1,4-cyclohexanedicarboxylic acid have been successfully used to create MOFs with diverse structures and properties, such as photoluminescence and specific gas adsorption capabilities. rsc.orgnih.gov The rigid structure of dicarboxylic acids can contribute to the thermal stability and biodegradability of the resulting polymers. wur.nl While specific examples using this compound as the primary linker are not extensively documented, its structural analogy to other dicarboxylic acids suggests its potential for constructing novel MOFs with unique pore sizes and chemical functionalities imparted by the piperidine ring. The stereochemistry and potential for N-functionalization of the piperidine ring could offer fine control over the resulting framework's properties.

In nanotechnology, piperidine-carboxylic acid derivatives have been successfully used to functionalize nanoparticles, enhancing their stability and catalytic activity. For example, piperidine-4-carboxylic acid has been used to functionalize iron oxide (Fe₃O₄) and NiₓZn₁₋ₓO nanoparticles. diva-portal.orgresearchgate.netresearchgate.net This surface modification creates a hybrid organic-inorganic material with useful properties.

Table 1: Functionalization of Nanoparticles with Piperidine Carboxylic Acid Derivatives

Nanoparticle Functionalizing Agent Key Findings
Iron Oxide (Fe₃O₄) Piperidine-4-carboxylic acid (PPCA) Created a superparamagnetic heterogeneous catalyst with high conversion rates (97%) in Knoevenagel reactions. The catalyst was easily recoverable and reusable. diva-portal.orgresearchgate.net

The carboxylic acid group of the piperidine derivative anchors to the nanoparticle surface, while the piperidine ring can provide further functionality or act as a catalytic site. diva-portal.orgresearchgate.net The bifunctional nature of this compound presents an opportunity to act as a cross-linking agent between nanoparticles or to introduce a secondary functionality by modifying one of the carboxylic acid groups prior to attachment. The functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeted application in areas like drug delivery and bioimaging. mdpi.com

High-Throughput Synthesis and Screening Applications in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of chemical compounds to identify potential new drug candidates. nih.govagilent.com The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. researchgate.net this compound serves as an excellent scaffold for the construction of diverse chemical libraries for HTS.

A scaffold is a core molecular structure to which various chemical appendages can be attached, leading to a large family of related compounds. nih.gov The piperidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous approved drugs. core.ac.uk this compound provides two distinct points for chemical diversification: the nitrogen atom of the piperidine ring and the two carboxylic acid groups. This allows for the creation of large, focused libraries of compounds with a common core but varied substituents, which is a key strategy in lead optimization.

The process of creating these libraries often involves combinatorial chemistry, where a set of starting materials is systematically combined to generate a large number of products. nih.govnih.gov Automated synthesis platforms can be employed to efficiently generate these libraries in a high-throughput manner. nih.gov For example, a library can be synthesized by reacting this compound with a diverse set of amines to form a variety of amides at one or both carboxylic acid positions. Further diversity can be introduced by reacting the piperidine nitrogen with different alkylating or acylating agents.

Table 2: High-Throughput Screening and Library Types

Library Type Description Relevance of this compound
Scaffold-based Libraries Collections of compounds built around a common molecular core or scaffold. nih.gov The this compound molecule itself is an ideal scaffold for generating focused libraries.
Diversity-Oriented Libraries Libraries designed to cover a broad range of chemical space with structurally diverse molecules. By using a wide variety of reactants at its functionalization points, this compound can contribute to the synthesis of highly diverse compound sets.

| Fragment Libraries | Collections of low molecular weight compounds ("fragments") used in fragment-based drug discovery. | Derivatives of this compound can be designed to fit the "rule of three" for fragment-based screening. |

The resulting libraries of this compound derivatives can then be screened in various HTS assays, such as those measuring enzyme inhibition, receptor binding, or cellular responses, to identify "hits"—compounds that show activity against a specific biological target. cuanschutz.edu The defined stereochemistry and rigid conformational nature of the piperidine ring in these derivatives can lead to highly specific interactions with biological targets, a desirable trait in drug candidates.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict molecular properties based on the fundamental principles of quantum mechanics. These methods are crucial for understanding the intrinsic characteristics of a molecule, such as its stable geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. electrochemsci.orgelectrochemsci.org It offers a balance between accuracy and computational cost, making it a valuable tool for studying a range of molecular properties. electrochemsci.org

A fundamental application of DFT is geometry optimization, a process that identifies the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov This equilibrium structure corresponds to the most stable conformation of the molecule. The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached, signified by the absence of imaginary frequencies in vibrational analysis. researchgate.net For 1,4-Piperidinedicarboxylic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the piperidine (B6355638) ring and its carboxylic acid substituents.

Studies on related functionalized nanoparticles have demonstrated the use of computational methods to explore structural and electronic properties. researchgate.net DFT calculations can reveal how the electron density is distributed across the molecule, providing insights into its electronic nature. researchgate.net This analysis is critical for understanding the molecule's polarity, solubility, and interaction with other molecules.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterDescriptionTypical Calculated Value
C-N Bond Length (ring)Average length of the carbon-nitrogen bonds within the piperidine ring.~1.47 Å
C-C Bond Length (ring)Average length of the carbon-carbon bonds within the piperidine ring.~1.53 Å
C-C Bond Length (substituent)Length of the bond connecting the ring carbon to the carboxylic acid carbon.~1.52 Å
C=O Bond LengthLength of the carbonyl double bond in the carboxylic acid group.~1.21 Å
C-O-H Bond AngleAngle of the hydroxyl group in the carboxylic acid.~106°
C-N-C Bond AngleAngle formed by the nitrogen atom in the piperidine ring.~112°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. biomedres.us The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates lower stability and higher reactivity. biomedres.us

From the energies of the HOMO and LUMO, several global reactivity parameters can be derived. electrochemsci.org These quantum chemical parameters help in predicting the reactive behavior of the molecule. electrochemsci.org For instance, studies on analogous pyridine (B92270) dicarboxylic acids have used these parameters to assess their potential as corrosion inhibitors. electrochemsci.orgresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I+A)/2).

Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I-A)/2).

Global Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher reactivity.

Electrophilicity (ω): An index measuring the propensity to accept electrons (ω = χ²/2η).

Table 2: Representative Global Reactivity Parameters (Theoretical)

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron donating ability
LUMO EnergyELUMO-Electron accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Global Hardnessη(I-A)/2Resistance to deformation
Global Softnessσ1/ηPolarizability and reactivity
Electrophilicity Indexωχ²/2ηElectron-accepting capacity

DFT calculations are also instrumental in predicting the Non-Linear Optical (NLO) properties of molecules. nih.govresearchgate.net NLO materials are of interest for applications in optoelectronics and photonics. The unique properties of molecules with extensive π-electron systems, intramolecular charge transfer, and high polarizability can lead to significant NLO responses. nih.gov Theoretical studies on related heterocyclic compounds, including piperidinium (B107235) derivatives, have been conducted to evaluate their NLO potential. researchgate.net Key parameters predicted by these calculations include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Third-Order NLO Susceptibility (χ³): A macroscopic measure of the third-order NLO response, which has been determined for related piperidinium compounds. researchgate.net

Table 3: Predicted Non-Linear Optical (NLO) Properties (Theoretical)

ParameterSymbolDescription
Average Polarizability⟨α⟩The average linear polarizability of the molecule.
First HyperpolarizabilityβThe second-order response to an applied electric field.
Second HyperpolarizabilityγThe third-order response to an applied electric field.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are essential for studying molecular conformations and their relative energies. The piperidine ring in this compound is not planar and primarily adopts a chair conformation. The two carboxylic acid substituents can be in either an axial or equatorial position, leading to different stereoisomers (cis and trans) and conformers with distinct energies.

Table 4: Hypothetical Relative Conformational Energies for cis-1,4-Piperidinedicarboxylic Acid (Chair Form)

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
DiequatorialBoth carboxylic acid groups are in the equatorial position.0.0 (Most Stable)
DiaxialBoth carboxylic acid groups are in the axial position.> 4.0

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movement of every atom in a system by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system.

MD simulations on molecules like 1-piperidine propionic acid, an analogue of the title compound, have been used to investigate its interaction with biological targets. nih.gov Such simulations typically involve:

Parameterization: Assigning force field parameters (e.g., from Charmm36) to the molecule. nih.gov

Solvation: Placing the molecule in a simulation box filled with solvent molecules (e.g., water) to mimic physiological conditions. nih.gov

Simulation: Running the simulation for a specific duration (e.g., microseconds) to observe the molecule's dynamic behavior, conformational changes, and interactions with its environment. nih.gov

These simulations can reveal how this compound might move, flex, and interact with solvent molecules or larger biological macromolecules, providing insights into its dynamic conformational preferences and potential binding modes.

Ligand-Target Interaction Modeling at a Molecular Level

The this compound scaffold is a valuable structural motif in medicinal chemistry. Computational modeling is essential for understanding how derivatives of this compound interact with biological targets, such as proteins and enzymes. nih.gov These models treat the molecule (the ligand) and the protein (the target) as a unified system to predict binding affinity and mode. nih.gov

Techniques like molecular docking are used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov These simulations place the ligand into the binding site of a protein and calculate a score, such as binding energy, to estimate the strength of the interaction. openreview.net This process is critical for virtual screening and designing new therapeutic agents. nih.gov For example, the model can highlight key interactions, like hydrogen bonds between the carboxylic acid groups of the ligand and amino acid residues in the protein's active site. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound Derivative This table shows hypothetical docking data against a generic kinase target to demonstrate the typical output of such an analysis.

ParameterValueDescription
Binding Affinity (Vina Score)-6.4 kcal/molPredicted binding energy; more negative values indicate stronger binding. openreview.net
Hydrogen Bonds Formed3Number of hydrogen bonds between the ligand and protein residues.
Key Interacting ResiduesLYS 72, ASP 184Specific amino acids in the target's binding pocket forming interactions.
Interacting Ligand Groups1-Carboxyl, 4-CarboxylFunctional groups on the ligand involved in key hydrogen bonds.

Advanced Topological Analysis

Topological analysis of the electron density provides a deeper, quantitative understanding of the chemical bonding and electronic features within a molecule.

The Electron Localization Function (ELF) is a scalar field used in quantum chemistry to visualize regions of high electron localization. wikipedia.org It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis partitions the molecular space into basins of attractors, which correspond to these chemical features. For this compound, ELF would reveal:

Core Basins: Surrounding the carbon, nitrogen, and oxygen nuclei.

Valence Basins:

Disynaptic Basins: Located between bonded atoms (e.g., C-C, C-H, C-N, C=O, O-H), representing covalent bonds.

Monosynaptic Basins: Located on non-bonding atoms, corresponding to the lone pairs on the oxygen and nitrogen atoms.

This method offers a faithful visualization of the molecule's electronic structure, confirming the expected covalent framework and the location of non-bonding electrons. wikipedia.org

Similar to ELF, the Localized Orbital Locator (LOL) is a scalar function that reveals regions where orbitals are localized. jussieu.fr It is particularly effective at distinguishing different types of bonding and has been shown to offer a clear and insightful picture of π-electron systems and lone pairs. rsc.org The parameters of critical points in the LOL topology can be correlated with the properties of lone pairs, such as their size and energy. rsc.org For this compound, a LOL analysis would complement the ELF results, providing a sharp and intuitive map of the covalent bonds and the lone pair regions on the heteroatoms. rsc.orgresearchgate.net

The Reduced Density Gradient (RDG) is a computational tool based on electron density and its gradient, specifically designed to identify and visualize non-covalent interactions (NCIs). chemrxiv.orgmdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak attraction.

Steric Repulsion: Identified by strong, repulsive interactions.

In this compound, an intramolecular RDG analysis would be crucial for understanding the forces that dictate its conformational preferences. It could visualize, for example, weak intramolecular hydrogen bonds between a carboxylic acid proton and the other carboxyl group's oxygen, or steric clashes between axial substituents.

Table 3: Types of Non-Covalent Interactions (NCIs) Identifiable with RDG Analysis in this compound

Type of InteractionPotential Location in MoleculeSignificance
Intramolecular Hydrogen BondBetween the two carboxyl groups (in specific conformers)Can stabilize certain folded conformations.
Van der Waals InteractionsBetween non-bonded atoms across the ringContribute to the overall conformational energy.
Steric RepulsionBetween axial substituents and other ring atomsDestabilizes conformers with axial groups, favoring equatorial positions.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are powerful tools for predicting and interpreting the spectroscopic properties of molecules. nih.gov Using methods like Density Functional Theory (DFT), it is possible to calculate vibrational frequencies (Infrared and Raman spectra) for this compound. These theoretical spectra are invaluable for assigning the absorption bands observed in experimental measurements to specific molecular motions. researchgate.net

For instance, a study on the closely related piperidine-4-carboxylic acid used B3LYP/6-311++G(d,p) calculations to interpret its vibrational spectra. researchgate.net A similar approach for this compound would allow for a detailed assignment of its complex spectrum. The calculations can predict the frequencies for key vibrations such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N stretching modes of the piperidine ring, and various bending and rocking motions. Comparing the computed frequencies with experimental data confirms the molecule's structure and provides a complete vibrational description.

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table illustrates how theoretical calculations (e.g., at the B3LYP/6-311++G(d,p) level) are used to assign experimental spectra, based on data for related compounds. researchgate.net

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)~3000 (broad)~3050Carboxylic acid O-H stretch
ν(C-H)2850-29502890-2995CH₂ stretches in piperidine ring
ν(C=O)~1710~1725Carboxylic acid C=O stretch
δ(CH₂)~1450~1460CH₂ scissoring
ν(C-N)~1100~1115C-N stretch of the ring
γ(O-H)~920~935Out-of-plane O-H bend

Vibrational Spectra Simulation (Infrared and Raman)

The vibrational modes of this compound can be meticulously simulated using quantum chemical calculations, primarily employing Density Functional Theory (DFT). These simulations provide a theoretical vibrational spectrum that can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands, leading to a comprehensive understanding of the molecule's structural dynamics.

Theoretical vibrational spectra are typically computed using DFT methods such as B3LYP, often paired with a basis set like 6-311++G(d,p). These calculations yield the frequencies and intensities of the fundamental vibrational modes. For a more accurate comparison with experimental spectra, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model.

Table 1: Simulated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (IR)Calculated Intensity (IR)Calculated Frequency (cm⁻¹) (Raman)Calculated Activity (Raman)
O-H stretch (Carboxylic Acid Dimer)~2500-3300Strong~2500-3300Weak
C-H stretch (Axial & Equatorial)~2850-2980Medium~2850-2980Strong
C=O stretch (Carboxylic Acid)~1700-1750Very Strong~1700-1750Medium
C-N stretch~1100-1200Medium~1100-1200Weak
C-C stretch (Ring)~900-1100Medium-Weak~900-1100Medium
Ring Deformation~400-600Weak~400-600Medium

Note: The values presented in this table are representative and based on typical ranges for similar functional groups and structures. Actual calculated values would be specific to the computational method and basis set used.

UV-Vis Spectroscopy via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of this compound. These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The choice of functional and basis set is crucial for obtaining accurate TD-DFT results. Functionals like B3LYP and CAM-B3LYP are commonly used for this purpose. The solvent environment can also be incorporated into the calculations using models such as the Polarizable Continuum Model (PCM), which is important for comparing theoretical spectra with experimental data obtained in solution.

Table 2: Simulated UV-Vis Absorption Data for this compound

Electronic TransitionCalculated λmax (nm)Oscillator Strength (f)
n → π~210-230~0.1-0.3
π → π<200>0.5

Note: The values in this table are illustrative and represent typical electronic transitions for the carboxylic acid chromophore. The exact values are dependent on the computational parameters and the conformation of the molecule.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a virtual laboratory to explore the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. This allows for the determination of reaction barriers (activation energies) and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.

For instance, the esterification of the carboxylic acid groups or reactions involving the piperidine nitrogen can be modeled. DFT calculations can be used to optimize the geometries of reactants, transition states, and products. Advanced techniques like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a located transition state connects the intended reactants and products. These computational studies can predict the most favorable reaction pathways and provide insights into the factors that control the selectivity of a reaction.

Advanced Analytical Techniques for Structural and Behavioral Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable in the structural elucidation of 1,4-Piperidinedicarboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods generate unique spectral fingerprints that reveal intricate details about its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. It provides unparalleled insight into the connectivity of atoms within a molecule by measuring the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that confirm the basic carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the protons on the piperidine (B6355638) ring would exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be expected to appear at a different chemical shift compared to the protons on the carbons further away (C3 and C5). The proton at the C4 position, being attached to a carbon bearing a carboxylic acid group, would also have a distinct chemical shift. The coupling patterns (multiplicity) of these signals, arising from spin-spin interactions with neighboring protons, would further confirm their connectivity. The protons of the two carboxylic acid groups would typically appear as broad singlets, and their chemical shift can be influenced by factors such as solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms might be expected if the molecule adopts a conformation where certain carbons are chemically equivalent. The carbons of the carboxylic acid groups (C=O) would appear at the most downfield region of the spectrum, typically in the range of 160-185 ppm. bhu.ac.incompoundchem.com The carbons of the piperidine ring would resonate at higher field, with the carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the carboxylic acid group (C4) showing distinct chemical shifts from the other ring carbons (C3 and C5). bhu.ac.inoregonstate.edu

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2, H-6 (axial)~2.8 - 3.2Multiplet
H-2, H-6 (equatorial)~3.0 - 3.5Multiplet
H-3, H-5 (axial)~1.5 - 1.9Multiplet
H-3, H-5 (equatorial)~1.8 - 2.2Multiplet
H-4~2.5 - 2.9Multiplet
COOH~10 - 13Broad Singlet

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acids)170 - 180
C-2, C-645 - 55
C-440 - 50
C-3, C-525 - 35

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs and may vary depending on the solvent and experimental conditions. bhu.ac.inoregonstate.edu

To unequivocally establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR experiments are employed. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically those on adjacent carbons. researchgate.net In the COSY spectrum of this compound, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming the spin-spin coupling pathways along the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. nih.gov This experiment is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton signal assigned to H4 would show a correlation to the carbon signal of C4.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another powerful heteronuclear 2D NMR technique that reveals correlations between protons and carbons over two or three bonds. scribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons of the carboxylic acid groups. In the HMBC spectrum of this compound, correlations would be expected between the proton at C4 and the carbonyl carbon of the carboxylic acid at that position, as well as between the protons at C2/C6 and the carbonyl carbon of the carboxylic acid at the nitrogen.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of this compound in its bulk, crystalline form. This is particularly important as the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, play a crucial role in determining the solid-state architecture. hmdb.caresearchgate.net

By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, information about the molecular packing, polymorphism, and the nature of hydrogen bonding can be obtained. For dicarboxylic acids, ssNMR can distinguish between different crystalline forms and provide details on the symmetry of the molecules in the crystal lattice. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. This technique is highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features in the FTIR spectrum would be the absorptions associated with the carboxylic acid groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid carbonyl group would give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. wpmucdn.comvscht.cz

The N-H stretching vibration of the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹, although this may be broad and could overlap with the O-H absorption. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring would be observed in the 2850-3000 cm⁻¹ region. Finally, C-N stretching vibrations and various bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. wpmucdn.comvscht.cz

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500Carboxylic Acid (O-H)Stretching (broad)
3300 - 3500Amine (N-H)Stretching (medium)
2950 - 2850Alkane (C-H)Stretching
1725 - 1700Carboxylic Acid (C=O)Stretching (strong)
1440 - 1395Carboxylic Acid (O-H)Bending
1320 - 1210Carboxylic Acid (C-O)Stretching

Note: These are typical ranges and the exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions. wpmucdn.comvscht.cz

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a valuable tool for investigating the vibrational modes of this compound. The technique provides insights into the molecular structure, conformation, and intermolecular interactions. The Raman spectrum of piperidine, the core structure of this compound, exhibits characteristic peaks that can be correlated to the vibrations of the dicarboxylic acid derivative. nih.govchemicalbook.comspectrabase.com

Key vibrational modes observed in the Raman spectra of piperidine and its derivatives include C-H stretching, C-C stretching, C-N stretching, and various bending and deformation modes of the piperidine ring. The presence of the two carboxylic acid groups at the 1 and 4 positions of the piperidine ring in this compound will introduce additional characteristic vibrational bands. These include the C=O stretching of the carboxyl groups, typically observed in the region of 1600-1750 cm⁻¹, and the O-H stretching, which can be broad due to hydrogen bonding. aps.orglibretexts.org

Studies on related piperidine-containing compounds have demonstrated the utility of Raman spectroscopy in identifying conformational changes and intermolecular interactions. For instance, the interaction of piperine (B192125) with cyclodextrins showed shifts in the Raman peaks of the piperidine moiety, indicating its inclusion within the cyclodextrin (B1172386) cavity. researchgate.net Similarly, in complexes of piperidine-4-carboxylic acid with other molecules, changes in the Raman spectra, particularly in the regions of O-H and N-H stretching, have been used to confirm the formation of hydrogen-bonded ion pairs. researchgate.net

The analysis of the Raman spectrum of this compound can be further enhanced by computational methods, such as Density Functional Theory (DFT) calculations, which can help in the assignment of the observed vibrational bands. researchgate.net

Interactive Data Table: Characteristic Raman Shifts for Piperidine and Related Structures

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
C-H Stretch2800 - 3000Aliphatic C-H stretching vibrations from the piperidine ring.
C=O Stretch1600 - 1750Carbonyl stretch from the carboxylic acid groups. The exact position can be influenced by hydrogen bonding. libretexts.org
C-C Stretch800 - 1200Skeletal vibrations of the piperidine ring.
C-N Stretch1000 - 1250Stretching vibrations of the carbon-nitrogen bonds in the piperidine ring.
O-H Stretch2500 - 3300Often a broad band due to intermolecular hydrogen bonding between carboxylic acid groups. libretexts.org
N-H Bending1500 - 1650Bending vibrations of the N-H bond in the piperidine ring (if protonated).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. sigmaaldrich.com

For this compound, both positive and negative ion modes can provide valuable information. In positive ion mode, the protonated molecule would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of this ion would likely involve fragmentation pathways such as the loss of water (H₂O) and carbon dioxide (CO₂). scielo.brresearchgate.net Studies on similar piperidine alkaloids have shown that fragmentation often begins with the loss of substituents. nih.govresearchgate.net

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. The analysis of dicarboxylic acids in negative ESI-MS has shown that these compounds can also form adduct ions with halide ions (e.g., [M+Cl]⁻). nih.gov The fragmentation of the [M-H]⁻ ion of dicarboxylic acids often involves the loss of H₂O and CO₂. researchgate.net The specific fragmentation pattern can help to distinguish between isomers. nih.gov The ionization efficiency of dicarboxylic acids in ESI can be influenced by factors such as the solvent composition and pH. acs.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. While ESI-MS is generally preferred for polar molecules, EI-MS can provide complementary structural information. nih.gov

For this compound, derivatization to a more volatile ester form is often necessary for GC-EI-MS analysis. google.comnih.gov The EI mass spectrum of the derivatized compound would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation of piperidine derivatives in EI-MS often involves cleavage of the ring and loss of substituents. nih.govacs.org For dicarboxylic acids, characteristic fragmentations include the loss of the carboxyl groups. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation.

Interactive Data Table: Expected Ions in Mass Spectrometry of this compound

Ionization TechniqueIon TypeExpected m/zFragmentation Pathways
ESI-MS (Positive)[M+H]⁺174.07Loss of H₂O, Loss of CO₂
ESI-MS (Negative)[M-H]⁻172.06Loss of H₂O, Loss of CO₂
EI-MS (of ester derivative)Molecular Ion (M⁺)Varies with esterCleavage of the piperidine ring, loss of alkoxycarbonyl groups

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound, including its absolute stereochemistry. mdpi.com For this compound, which can exist as cis and trans isomers, SCXRD can unambiguously establish the relative configuration of the two carboxylic acid groups.

The process involves growing a suitable single crystal of the compound. mdpi.com This crystal is then exposed to an X-ray beam, and the diffraction pattern is collected. researchgate.net The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. nih.gov

From the refined crystal structure, detailed information about bond lengths, bond angles, and torsion angles can be obtained. This data provides a complete picture of the molecular conformation of this compound in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the piperidine nitrogen, can reveal how the molecules pack in the crystal. mdpi.comnih.gov In cases where the compound crystallizes in a non-centrosymmetric space group, SCXRD can also be used to determine the absolute configuration of chiral centers, although this compound itself is achiral.

Interactive Data Table: Crystallographic Data for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)14.567
β (°)105.2
Volume (ų)773.4
Z4
Density (calculated) (g/cm³)1.48

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an SCXRD experiment.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and amine functional groups, exhibits low volatility and is prone to thermal degradation at the high temperatures used in GC. mdpi.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netgcms.cz

The most common derivatization strategy involves the conversion of the active hydrogen atoms in the carboxyl and amine groups into less polar functional groups. sigmaaldrich.com This is typically achieved through silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or through alkylation to form esters (e.g., methyl or propyl esters). sigmaaldrich.comcolostate.edunih.gov For instance, reacting this compound with an alkyl chloroformate can simultaneously derivatize both the carboxylic acid and the secondary amine groups. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented derivative. This allows for unambiguous identification and quantification of this compound. mdpi.com

Table 2: GC-MS Derivatization and Analysis Parameters

ParameterTypical ConditionPurpose
Derivatization ReagentBSTFA or Propyl ChloroformateTo increase volatility and thermal stability by converting -COOH and -NH groups to TMS or propyl derivatives. researchgate.netnih.gov
GC ColumnCapillary HP-5MS (or similar)Separates the derivatized analyte from other volatile components in the sample mixture. nih.gov
Carrier GasHelium or HydrogenTransports the sample through the column. nih.gov
Injection ModeSplitlessMaximizes the amount of analyte reaching the column, suitable for trace analysis. nih.gov
MS DetectionSelective Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized analyte. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing accurate quantitation of this compound without the need for derivatization. Due to its polar and zwitterionic nature, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. helixchrom.comsielc.com

A typical RP-HPLC method would utilize a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comnih.gov The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and reproducible retention times. sielc.comsielc.com Purity is determined by detecting and quantifying any impurities present in the sample, which would appear as separate peaks in the chromatogram. researchgate.net

For quantitation, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound in an unknown sample is then compared against this curve to determine its exact concentration. nih.gov The method's limit of detection (LOD) and limit of quantitation (LOQ) define its sensitivity for trace-level analysis. nih.govresearchgate.net

Table 3: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionRationale
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm)Provides good retention and separation for polar analytes. nih.gov
Mobile PhaseAcetonitrile / Water with 0.1% Phosphoric AcidThe organic/aqueous mixture allows for elution control, while the acid suppresses ionization for better peak symmetry. sielc.comnih.gov
Flow Rate1.0 mL/minA standard flow rate ensuring efficient separation within a reasonable analysis time. nih.gov
DetectionUV (at low wavelength, e.g., ~210 nm) or MSUV detection is suitable as the carboxyl groups have some absorbance at low wavelengths; MS provides higher specificity. helixchrom.comsielc.com
Injection Volume10 µLA typical volume for analytical HPLC. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is vital for determining the thermal stability and decomposition profile of this compound. The TGA thermogram plots percentage weight loss against temperature.

When heated, this compound is expected to undergo a multi-stage decomposition. The initial weight loss steps would likely correspond to decarboxylation, where the two carboxylic acid groups lose molecules of carbon dioxide (CO₂). Subsequent weight loss at higher temperatures would be associated with the fragmentation and degradation of the piperidine ring structure. nih.gov By analyzing the temperature ranges and the percentage of mass lost at each stage, a plausible decomposition pathway can be proposed. nih.govmdpi.com TGA is also useful for quantifying the solvent or water content in a sample, which would be observed as a weight loss at temperatures below the decomposition point.

Table 4: Hypothetical TGA Data for Thermal Decomposition of this compound

Temperature Range (°C)Weight Loss (%)Proposed Decomposition Step
200 - 280~26%Loss of first carboxylic acid group (as CO₂).
280 - 350~26%Loss of second carboxylic acid group (as CO₂).
> 350~48%Decomposition and fragmentation of the piperidine ring. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is a fundamental tool for investigating thermal transitions such as melting, crystallization, and solid-solid phase transitions (polymorphism). rigaku.comnih.gov

A DSC thermogram of this compound would reveal a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is taken as the melting temperature, and the area under the peak is the enthalpy of fusion. mdpi.com If the compound exists in multiple polymorphic forms, DSC can detect the transitions between them. azom.com For example, heating a metastable form might show an exothermic peak (recrystallization to a more stable form) followed by the melting endotherm of the stable form at a higher temperature. azom.com These data are critical for understanding the compound's physical stability and for selecting the appropriate solid form for applications. rsc.org

Table 5: Illustrative DSC Data for this compound

Observed EventOnset Temperature (°C)Peak Temperature (°C)Type of TransitionInterpretation
Melting~295~300EndothermicRepresents the melting of the crystalline solid. The sharp peak indicates a relatively pure substance. mdpi.com
Polymorphic Transition~180~185ExothermicA hypothetical transition from a less stable (metastable) to a more stable polymorph upon heating. azom.com

Chiral Analysis Methodologies

The separation of enantiomers of this compound presents a unique challenge due to its polarity and the presence of two carboxylic acid functional groups. Direct analysis often requires specialized techniques or derivatization to make the compound amenable to standard chiral chromatography. The primary methods for chiral analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), each with its own set of advantages and specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most prevalent and versatile technique for the enantioselective analysis of a wide array of compounds, including acidic molecules like this compound. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.

For acidic compounds, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose, such as Chiralcel® and Chiralpak® series, are widely used due to their broad enantiorecognition capabilities. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. For dicarboxylic acids, the mobile phase composition, often a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol) with an acidic modifier (like trifluoroacetic acid or acetic acid), is crucial for achieving optimal resolution.

Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases based on antibiotics like vancomycin (B549263) (e.g., Chirobiotic™ V) are particularly effective for the separation of polar and ionizable compounds. nih.gov The complex structure of these selectors offers multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation, which are well-suited for resolving the enantiomers of amino acids and other polar acidic molecules. nih.gov

Quinine and Quinidine-based CSPs: Anion-exchange type CSPs derived from cinchona alkaloids are specifically designed for the enantioseparation of acidic compounds. nih.gov The mechanism relies on the formation of diastereomeric ion pairs between the protonated alkaloid selector and the deprotonated acidic analyte. The mobile phase pH and the type of organic modifier are critical parameters for controlling retention and enantioselectivity. nih.gov A study on a hydrolyzed dihydropyridine (B1217469) dicarboxylate, a compound with structural similarities to this compound derivatives, demonstrated successful enantioseparation on a tert-butylcarbamoylquinine-based CSP. nih.gov The optimized method utilized a mobile phase of 0.125% acetic acid in acetonitrile, achieving a resolution of 3.0. nih.gov

Due to the high polarity of this compound, derivatization of the carboxylic acid groups to their corresponding esters (e.g., methyl or ethyl esters) can significantly improve chromatographic behavior on many CSPs, particularly under normal-phase conditions. This approach reduces the polarity and enhances the solubility of the analyte in less polar mobile phases, often leading to better peak shape and resolution.

Table 1: Representative HPLC Conditions for Chiral Separation of Piperidine Dicarboxylic Acid Derivatives

ParameterCondition 1 (Analogous to Dihydropyridine Dicarboxylate) nih.govCondition 2 (General for Acidic Compounds)
Column Quinine-based CSP (e.g., tert-butylcarbamoylquinine)Polysaccharide-based CSP (e.g., Chiralpak® AD-H)
Mobile Phase Acetonitrile / 0.125% Acetic Acidn-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °CAmbient
Detection UV at 230 nmUV at 220 nm
Analyte Form Diester DerivativeDiester Derivative
Resolution (Rs) ~3.0>1.5
Separation Factor (α) ~1.25>1.2

Note: This table presents representative conditions based on published methods for structurally similar compounds. Actual conditions for this compound may vary and require method development.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step. The carboxylic acid groups are typically converted into more volatile esters, such as methyl or ethyl esters. Furthermore, to enhance the volatility and improve chiral recognition, the piperidine nitrogen can be acylated.

The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for chiral GC. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of transient inclusion complexes with the enantiomers of the derivatized analyte. The differences in the stability of these diastereomeric complexes lead to their separation.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is an attractive alternative to chromatographic methods, particularly for polar and charged molecules like this compound. This technique offers high efficiency, short analysis times, and requires only minute amounts of sample and chiral selector.

In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. For acidic compounds, cyclodextrins and their derivatives are the most commonly used chiral selectors. The neutral or charged cyclodextrins form inclusion complexes with the enantiomers, and the differences in the binding constants of these complexes result in different electrophoretic mobilities, leading to their separation. The pH of the background electrolyte is a critical parameter as it influences the charge of the analyte and the complex formation.

Future Perspectives and Emerging Research Directions for 1,4 Piperidinedicarboxylic Acid

The saturated heterocyclic scaffold of 1,4-piperidinedicarboxylic acid, with its two carboxylic acid functionalities, presents a versatile platform for chemical and biological exploration. Future research is poised to unlock its full potential through innovative synthetic methods, strategic derivatization, and the expansion into new application domains, supported by advanced computational and analytical techniques.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments and carboxylate groups (δ ~170-175 ppm for COOH) .
  • Infrared Spectroscopy (IR):
    • Peaks at ~2500-3500 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm acid functionality .
  • X-Ray Crystallography:
    • Resolves stereochemistry and crystal packing, critical for MOF applications .

Quality Control: Pair with elemental analysis (C/H/N) to verify purity ≥98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.